5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4S/c1-9-7-10(2)22-13(19-9)20-14(21-22)23-8-11-3-5-12(6-4-11)15(16,17)18/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGROENJRRJGNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Biological Activity
5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound belongs to the triazole family, which is known for a variety of biological effects including antimicrobial, antifungal, anticancer, and anticonvulsant properties.
Chemical Structure
The compound's structure is characterized by:
- A triazole ring fused with a pyrimidine moiety.
- A trifluoromethyl group attached to a benzyl moiety.
- A sulfanyl group that may enhance its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:
These values suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial and Antifungal Activity
The triazole structure is also associated with antimicrobial properties. Studies have demonstrated that similar compounds possess antifungal activities against pathogens such as Candida albicans and Aspergillus niger. The inhibition rates are comparable to standard antifungal agents:
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been evaluated using the Maximal Electroshock (MES) test. Compounds in this class have shown efficacy comparable to established anticonvulsants like carbamazepine:
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of enzymes involved in cell proliferation.
- Disruption of cellular membranes in microbial cells.
- Modulation of neurotransmitter systems , potentially affecting seizure thresholds.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Anticancer Study : A study on the efficacy of a similar triazole compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses.
- Antifungal Treatment : Clinical trials indicated that a triazole derivative effectively treated resistant strains of Candida infections in immunocompromised patients.
Q & A
Q. Critical parameters :
- Temperature control (80–100°C) to avoid side reactions.
- Solvent polarity affects reaction kinetics and product stability.
Basic: How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation. Key features from related triazolopyrimidine derivatives include:
| Parameter | Value | Source |
|---|---|---|
| Bond length (C-N) | 1.32–1.38 Å | |
| Dihedral angle (triazole-pyrimidine) | 2.5–4.1° | |
| Hydrogen bonding | N–H···O (2.8–3.1 Å) |
Q. Methodology :
- Single-crystal diffraction with SHELX software for refinement .
- Spectroscopic validation via (e.g., δ 2.38 ppm for methyl groups) and IR (C=S stretch at 680–720 cm) .
Advanced: How do structural modifications influence its antimalarial activity?
Substituent effects on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition have been systematically studied:
- Trifluoromethyl group : Enhances lipophilicity and target binding (IC = 12 nM vs. 45 nM for non-CF analogs) .
- Sulfanyl linker : Improves solubility and reduces off-target toxicity (selectivity index >100 for PfDHODH over human DHODH) .
Q. SAR Design Strategy :
- Replace 4-(trifluoromethyl)benzyl with bulkier groups (e.g., 3,4-dichlorophenyl) to probe steric effects.
- Introduce electron-withdrawing substituents (e.g., nitro) to modulate electron density .
Advanced: What experimental designs are used to evaluate herbicidal activity?
Preliminary bioassays follow standardized protocols:
- In vitro testing :
- In vivo fungicidal testing :
Q. Troubleshooting :
- Adjust pH (5.5–6.5) to maintain compound stability in aqueous media.
- Use adjuvant surfactants (e.g., Tween-20) to improve foliar absorption .
Advanced: How to resolve contradictions in bioactivity data across studies?
Discrepancies often arise from variations in:
Assay conditions :
- Temperature (e.g., 25°C vs. 37°C) affects enzyme kinetics .
- Solvent choice (DMSO vs. ethanol) alters compound solubility .
Structural analogs : Minor substitutions (e.g., methyl vs. methoxy) drastically alter pharmacodynamics .
Case Study :
A compound showing 90% herbicidal activity in one study but only 40% in another may differ in:
- Application method (pre-emergence vs. post-emergence).
- Soil organic content affecting bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
